molecular formula C7H6N2O3S B179839 Imidazo[1,2-a]pyridin-3-sulfonsäure CAS No. 112581-51-8

Imidazo[1,2-a]pyridin-3-sulfonsäure

Katalognummer: B179839
CAS-Nummer: 112581-51-8
Molekulargewicht: 198.2 g/mol
InChI-Schlüssel: JLAKLCCPOHSRQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-a]pyridine-3-sulfonic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring with a sulfonic acid group at the third position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridine derivatives have emerged as promising candidates in the pharmaceutical industry due to their diverse biological activities. Key applications include:

  • Anticancer Agents : Compounds derived from the imidazo[1,2-a]pyridine scaffold have shown potential as inhibitors for various cancer-related targets. For instance, derivatives have been identified that inhibit FLT3 (Fms-like tyrosine kinase 3), which is crucial in acute myeloid leukemia (AML) treatment. Recent studies highlighted a compound that effectively inhibits both FLT3-ITD and its resistant secondary mutations, showcasing its therapeutic potential against resistant forms of AML .
  • Antituberculosis Activity : Imidazo[1,2-a]pyridine compounds have demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research indicates that these compounds can be optimized through structure-activity relationship (SAR) studies to enhance their efficacy against these challenging strains .
  • Antimycobacterial Properties : The compound has been explored for its ability to combat mycobacterial infections, including those caused by Mycobacterium tuberculosis. Its derivatives have been synthesized and tested for their effectiveness in inhibiting the growth of various mycobacterial strains .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their therapeutic efficacy. Key findings include:

  • Modification of Functional Groups : Variations in substituents on the imidazo[1,2-a]pyridine ring significantly affect biological activity. For example, certain modifications enhance FLT3 inhibition potency while maintaining selectivity against other kinases .
  • Binding Interactions : Studies have elucidated the binding modes of these compounds to target proteins. For instance, the interaction of imidazo[1,2-a]pyridine derivatives with the hinge region of FLT3 has been characterized, revealing essential hydrogen bonding interactions that contribute to their inhibitory effects .

Case Studies

Several case studies illustrate the practical applications of imidazo[1,2-a]pyridine-3-sulfonic acid:

Study Focus Findings
Study on FLT3 inhibitorsAcute Myeloid LeukemiaIdentified novel inhibitors with balanced activity against FLT3-ITD and resistant mutations .
Antituberculosis researchMDR-TB and XDR-TBDemonstrated significant antibacterial activity with optimized compounds showing improved efficacy .
c-Met inhibitors developmentCancer therapyDeveloped new inhibitors targeting c-Met signaling pathways, crucial for cancer progression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-sulfonic acid typically involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by sulfonation. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often catalyzed by acids or bases under mild conditions.

Industrial Production Methods: In industrial settings, the synthesis of imidazo[1,2-a]pyridine-3-sulfonic acid can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is emphasized to minimize the ecological impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Imidazo[1,2-a]pyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Imidazo[1,2-a]pyridine-3-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical reactivity and solubility properties. This functional group enhances its potential as a versatile intermediate in organic synthesis and as a functional material in various applications .

Biologische Aktivität

Imidazo[1,2-a]pyridine-3-sulfonic acid is a derivative of the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridine-3-sulfonic Acid

Imidazo[1,2-a]pyridine compounds are characterized by their fused heterocyclic structure, which contributes to their pharmacological versatility. The sulfonic acid group enhances solubility and bioavailability, making these compounds suitable for various medicinal applications.

Pharmacological Activities

Imidazo[1,2-a]pyridine-3-sulfonic acid exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Several studies have reported significant antibacterial and antifungal properties against various pathogens. For instance, derivatives have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) with minimum inhibitory concentrations (MICs) ranging from 0.07 to 0.14 μM for extensively drug-resistant strains .
  • Antitumor and Anticancer Properties : The compound has demonstrated promising results in inhibiting tumor growth in various cancer cell lines. Notably, modifications to the imidazo[1,2-a]pyridine scaffold have led to enhanced potency against cancer cells such as MCF-7 and PC-3 .
  • Anti-inflammatory Effects : Research indicates that imidazo[1,2-a]pyridine derivatives can reduce inflammation by modulating leukocyte functions and cytokine production . This suggests potential applications in treating inflammatory diseases.
  • Neuropharmacological Effects : Some derivatives have been explored for their anxiolytic and sedative properties. Compounds like zolpidem are well-known for their use in treating insomnia .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine-3-sulfonic acid is heavily influenced by its structural features. Key findings from SAR studies include:

  • Substituent Effects : The position and nature of substituents on the imidazo ring significantly affect biological activity. For instance, modifications at the C2 and C6 positions have been shown to enhance anti-TB activity .
  • Binding Interactions : Molecular docking studies reveal that imidazo[1,2-a]pyridine derivatives bind effectively to target proteins involved in disease mechanisms, such as FLT3 in acute myeloid leukemia . The formation of hydrogen bonds and pi-pi interactions is crucial for their inhibitory potency.

Case Studies and Research Findings

Several studies highlight the efficacy of imidazo[1,2-a]pyridine-3-sulfonic acid derivatives:

StudyActivityFindings
Anti-TBMIC values as low as 0.003 μM against replicating Mtb
AntitumorSignificant cytotoxicity against MCF-7 cells with IC50 values < 10 μM
Anti-inflammatoryReduction in pro-inflammatory cytokines in vitro

Eigenschaften

IUPAC Name

imidazo[1,2-a]pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAKLCCPOHSRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560105
Record name Imidazo[1,2-a]pyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112581-51-8
Record name Imidazo[1,2-a]pyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (0.170 mL, 2.55 mmol) was dissolved in chloroform (1 mL) and this solution was added dropwise to imidazo[1,2-a]-pyridine (0.100 g, 0.85 mmol) in chloroform (4 mL) over 10 min. The reaction mixture was heated to reflux for 24 h, then allowed to cool to RT and concentrated to dryness under vacuum. The crude oily product was treated with diethyl ether (10 mL) and ethanol (5 mL) resulting in a white precipitate. The solid was collected by filtration, washed with EtOH and dried to yield imidazo[1,2-a]-pyridine-3-sulfonic acid (0.128 mg). MS (ESI−) for m/z 131 (M−H)−.
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridine-3-sulfonic acid
Reactant of Route 2
Imidazo[1,2-a]pyridine-3-sulfonic acid
Reactant of Route 3
Imidazo[1,2-a]pyridine-3-sulfonic acid
Reactant of Route 4
Imidazo[1,2-a]pyridine-3-sulfonic acid
Reactant of Route 5
Imidazo[1,2-a]pyridine-3-sulfonic acid
Reactant of Route 6
Imidazo[1,2-a]pyridine-3-sulfonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.